molecular formula C29H35ClN2O2 B14273099 4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride CAS No. 138508-99-3

4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride

Cat. No.: B14273099
CAS No.: 138508-99-3
M. Wt: 479.1 g/mol
InChI Key: WSXDAILKDUMENE-UHFFFAOYSA-N
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Description

4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a benzoyl chloride group attached to a pyrimidine ring, which is further substituted with a dodecyloxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the dodecyloxyphenyl group.

    Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted pyrimidines, amides, esters, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to form derivatives with biological activity.

    Industry: Used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable derivatives. The pyrimidine ring can interact with biological targets through hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidopyrimidines: These compounds contain two fused pyrimidine rings and exhibit similar chemical properties.

    Pteridines: Structurally similar to pyrimidines, these compounds are found in nucleic acids and exhibit varied biological activity.

    Purines: Another class of heterocyclic compounds with similar nitrogen-containing rings.

Uniqueness

4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride is unique due to the presence of the dodecyloxyphenyl group, which imparts specific chemical and physical properties

Properties

CAS No.

138508-99-3

Molecular Formula

C29H35ClN2O2

Molecular Weight

479.1 g/mol

IUPAC Name

4-[5-(4-dodecoxyphenyl)pyrimidin-2-yl]benzoyl chloride

InChI

InChI=1S/C29H35ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-20-34-27-18-16-23(17-19-27)26-21-31-29(32-22-26)25-14-12-24(13-15-25)28(30)33/h12-19,21-22H,2-11,20H2,1H3

InChI Key

WSXDAILKDUMENE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CN=C(N=C2)C3=CC=C(C=C3)C(=O)Cl

Origin of Product

United States

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